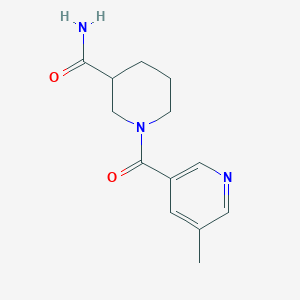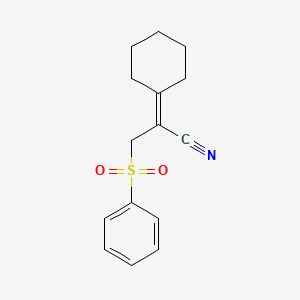
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a cyclohexylidenepropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexylidenepropanenitrile precursor under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to facilitate the formation of the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar chlorinating agents, with careful control of temperature and reaction time to ensure high yields and purity. The process may also include purification steps such as distillation under reduced pressure to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Cyclohexylidenepropanamine derivatives.
Substitution: Various substituted benzenesulfonyl compounds
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the cyclohexylidenepropanenitrile moiety.
Benzenesulfonamide derivatives: Similar in structure but with different functional groups attached to the benzene ring.
Uniqueness
3-(Benzenesulfonyl)-2-cyclohexylidenepropanenitrile is unique due to its combination of the benzenesulfonyl group with the cyclohexylidenepropanenitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
646066-74-2 |
|---|---|
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-2-cyclohexylidenepropanenitrile |
InChI |
InChI=1S/C15H17NO2S/c16-11-14(13-7-3-1-4-8-13)12-19(17,18)15-9-5-2-6-10-15/h2,5-6,9-10H,1,3-4,7-8,12H2 |
Clave InChI |
YFJDDYCJXJYMMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(CS(=O)(=O)C2=CC=CC=C2)C#N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


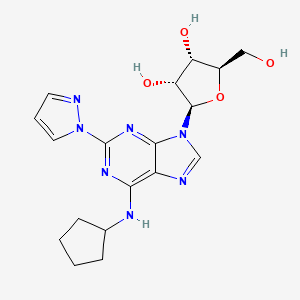
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)

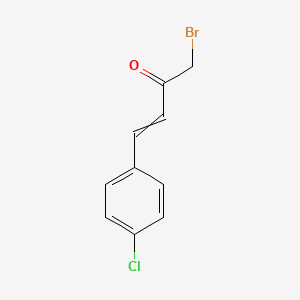
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-](/img/structure/B12597882.png)
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
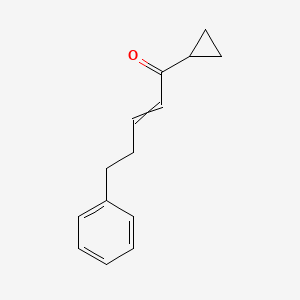
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

